![molecular formula C17H16ClN3O4 B2522753 2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide CAS No. 955568-17-9](/img/structure/B2522753.png)
2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide
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Description
Scientific Research Applications
Anti-Tubercular Activity
2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide: has been investigated for its anti-tubercular potential. Researchers synthesized a series of novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Among these compounds, several exhibited significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development in the fight against tuberculosis .
Tyrosine Kinase Inhibition
Another area of interest lies in the compound’s mechanism of action. It acts as an irreversible tyrosine kinase inhibitor, potentially affecting cellular signaling pathways. Further studies are needed to explore its specific targets and potential therapeutic applications .
Anti-HIV Activity
While not extensively studied, derivatives of this compound have shown promise against HIV. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives exhibited anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains. Further investigations could uncover additional insights into its mode of action and clinical relevance .
Anticancer Potential
Although preliminary, there is interest in exploring the compound’s impact on cancer cells. Researchers have observed cytotoxic effects in certain cancer cell lines, suggesting potential as an anticancer agent. However, more rigorous studies are necessary to validate this application .
Anti-Inflammatory Properties
Given the compound’s structural features, it may modulate inflammatory pathways. Investigating its effects on inflammation-related processes could reveal novel therapeutic avenues for inflammatory diseases .
Drug Design and Optimization
The molecular interactions of this compound, as revealed in docking studies, highlight its suitability for further development. Researchers can use these insights to design and optimize derivatives with enhanced efficacy and reduced toxicity .
properties
IUPAC Name |
2-chloro-N-(4-morpholin-4-yl-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-14-4-2-1-3-13(14)17(22)19-12-5-6-15(16(11-12)21(23)24)20-7-9-25-10-8-20/h1-6,11H,7-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVLPOJWRDYKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide |
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